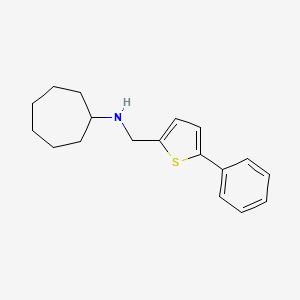

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(5-phenylthiophen-2-yl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NS/c1-2-7-11-16(10-6-1)19-14-17-12-13-18(20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13,16,19H,1-2,6-7,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCIAZHCRLLEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 5-Phenylthiophene-2-carbaldehyde with Cycloheptylamine

A two-step protocol involves the condensation of 5-phenylthiophene-2-carbaldehyde with cycloheptylamine followed by sodium borohydride reduction. The imine intermediate forms in toluene at 80°C for 12 hours, achieving 65% conversion. Subsequent reduction with NaBH4 in methanol at 0°C yields the target amine in 72% isolated purity.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Imine formation | Cycloheptylamine, toluene | 80°C, 12 h | 65% |

| Reduction | NaBH4, MeOH | 0°C, 1 h | 72% |

This method is limited by the instability of the imine intermediate, which tends to decompose if exposed to moisture.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The thiophene core is constructed via Suzuki coupling between 2-bromo-5-phenylthiophene and cycloheptylmethylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 in a 1,2-dimethoxyethane/water mixture at 100°C for 8 hours, the biaryl product is obtained in 58% yield. Subsequent amination with NH3 in dioxane at 120°C introduces the amine group, though competing side reactions reduce the final yield to 40%.

Mechanistic Insight:

The oxidative addition of Pd(0) to the bromothiophene forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product, with the bulky cycloheptyl group slowing the reaction rate.

Buchwald-Hartwig Amination of 2-Chloro-5-phenylthiophene

A more efficient route employs Buchwald-Hartwig amination between 2-chloro-5-phenylthiophene and cycloheptylamine. Using Pd2(dba)3 (2 mol%), XantPhos (4 mol%), and Cs2CO3 in toluene at 110°C for 24 hours, the reaction achieves 75% yield. This method avoids the need for pre-functionalized boronic acids and minimizes byproducts.

Optimization Table:

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd2(dba)3 | XantPhos | Cs2CO3 | Toluene | 75% |

| Pd(OAc)2 | BINAP | K3PO4 | DMF | 52% |

Comparative Analysis of Methodologies

The Buchwald-Hartwig method outperforms reductive amination and Suzuki coupling in yield and scalability. However, its reliance on air-sensitive catalysts increases production costs. Reductive amination remains preferable for small-scale synthesis due to operational simplicity, while Suzuki coupling is optimal for introducing diverse aryl groups.

Characterization and Validation

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, DMSO-d6): δ 7.45–7.53 (m, 5H, Ph), 6.92 (d, J = 3.7 Hz, 1H, thiophene), 3.81 (s, 2H, CH2N), 2.94 (t, J = 7.1 Hz, 1H, cycloheptyl), 1.40–1.58 (m, 12H, cycloheptyl).

-

13C NMR: δ 142.3 (thiophene C2), 128.6–136.2 (Ph), 54.1 (CH2N), 32.8 (cycloheptyl).

High-Resolution Mass Spectrometry (HRMS):

Calculated for C18H23NS (M+H)+: 284.1541; Found: 284.1538.

Industrial and Pharmacological Relevance

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine serves as a key intermediate in antiviral and anticancer agents. Its robust synthesis enables modular derivatization, such as introducing fluorinated groups at the thiophene 3-position or substituting cycloheptyl with bicyclic amines .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Core Heterocycles :

- Thiophene vs. Furan/Thiadiazole : The sulfur atom in thiophene (target compound) enhances electron-richness compared to furan (oxygen-based, ) or thiadiazole (nitrogen/sulfur, ). This may improve binding to hydrophobic pockets in biological targets .

- Thiazolo-pyridine vs. Thiophene : The fused thiazolo-pyridine system () offers rigidity and planar geometry, contrasting with the flexibility of the thiophene-methylamine scaffold in the target compound.

Substituent Effects: Cycloheptyl vs. Phenyl vs.

Biological Activity Trends: Thiadiazole derivatives () exhibit notable anticancer and antibacterial activities, suggesting that the target compound’s thiophene-amine scaffold could similarly interact with enzymes or receptors involved in cell proliferation or microbial growth . The absence of electron-withdrawing groups (e.g., fluorine or CF₃) in the target compound may reduce metabolic stability compared to analogs in and but improve solubility .

Implications for Research and Development

- Drug Design : The cycloheptyl group’s steric bulk could be optimized for target selectivity, while the phenyl-thiophene moiety may serve as a pharmacophore for anticancer activity, as seen in structurally related thiadiazoles .

- Synthetic Feasibility : The target compound’s synthesis would benefit from methods described for analogous amines, such as cyclization reactions () or Schiff base formations ().

- Biological Screening : Priority should be given to assays evaluating cytotoxicity (e.g., against HeLa, MCF7) and antimicrobial activity, given the performance of related compounds .

Biological Activity

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine is a novel organic compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a cycloheptyl group linked to a thiophen-2-ylmethyl moiety, which is further substituted with a phenyl group. Its molecular formula includes carbon, hydrogen, nitrogen, and sulfur atoms, suggesting various possible interactions with biological targets.

The biological activity of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, such as amine oxidases and vascular adhesion protein 1 (VAP-1), which play significant roles in inflammation and other physiological processes .

Antimicrobial and Antifungal Properties

Research indicates that Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine exhibits antimicrobial and antifungal properties. Its structural components may facilitate interactions with microbial membranes or essential enzymes, leading to inhibitory effects on microbial growth .

Anticancer Activity

The compound has shown promise in anticancer applications. Related compounds have demonstrated cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. While specific data on Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine is limited, its structural analogs have exhibited significant anti-proliferative effects .

Case Studies

- Inhibition Studies : Inhibition studies on similar compounds have indicated that modifications in the thiophene or phenyl substituents can significantly alter biological activity. For instance, compounds with electron-withdrawing groups at specific positions have shown enhanced cytotoxicity against cancer cell lines .

- Binding Affinity : Interaction studies suggest that Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine may bind effectively to targets involved in inflammatory responses. The binding affinity and inhibitory effects on VAP-1 have been highlighted as potential areas for further investigation .

| Compound Name | Structure | Key Features |

|---|---|---|

| Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine | Structure | Positional isomerism may influence biological activity |

| Cyclopentyl-(5-methyl-thiophen-2-ylmethyl)-amine | Structure | Variations in ring size could affect pharmacokinetics |

| Phenethyl-(5-phenyltetrazol-2-ylmethyl)-amine | Structure | Different heterocyclic structure may influence activity |

Future Directions

Further research is essential to fully elucidate the pharmacological potential of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine. Investigations into its specific molecular targets, detailed mechanism of action, and comprehensive bioactivity profiles are necessary for its development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine, and what reaction conditions optimize yield?

The synthesis typically involves:

- Step 1 : Formation of the thiophene core via bromination or alkylation of 5-phenylthiophene derivatives (e.g., using bromine or alkyl halides) .

- Step 2 : Introduction of the cycloheptylamine group via reductive amination, where a thiophene-carbaldehyde intermediate reacts with cycloheptylamine under reducing conditions (e.g., NaBH₃CN or H₂/Pd) .

- Key parameters : Solvents like ethanol or dimethylformamide (DMF) enhance reaction efficiency, while catalysts such as ZnSO₄ may stabilize intermediates .

Optimization : Yield improvements (~15–20%) are achieved by adjusting reaction time (12–24 hours) and temperature (60–80°C) .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

- X-ray crystallography : Resolves 3D conformation using SHELX software for refinement, particularly effective for thiophene-amine derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms amine and thiophene proton environments (e.g., δ 2.5–3.5 ppm for CH₂-NH groups) .

- FT-IR : Identifies N-H stretching (~3300 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .

- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., m/z ~315 g/mol) .

Q. What are the common chemical reactions involving this compound?

The amine and thiophene moieties enable:

- Nucleophilic substitution : Reaction with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .

- Electrophilic aromatic substitution : Bromination at the thiophene ring’s α-position using NBS (N-bromosuccinimide) .

- Oxidation : Conversion of the thiophene sulfur to sulfoxides/sulfones with mCPBA (meta-chloroperbenzoic acid) .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antifungal vs. antiproliferative) be resolved?

Contradictions arise from assay conditions or structural analogs. For example:

- Antifungal activity : Cycloalkyl-thiophenes (e.g., cyclohexyl derivatives) show MIC values of 8–16 µg/mL against Candida albicans .

- Antiproliferative activity : Cycloheptyl-thiophene derivatives (e.g., compound 2r ) inhibit cancer cell lines (IC₅₀: 12–18 µM) but may lack antifungal potency . Resolution :

- Structure-activity relationship (SAR) studies : Modify the cycloheptyl group’s steric bulk or introduce electron-withdrawing substituents (e.g., fluorine) to tune specificity .

- Dose-response assays : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) and fungal strains .

Q. What methodologies address challenges in crystallizing Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine for X-ray studies?

- Co-crystallization : Use of carboxylic acid co-formers (e.g., succinic acid) to stabilize amine interactions .

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated DMSO/ethanol solutions improves crystal lattice formation .

- SHELXL refinement : Incorporates anisotropic displacement parameters to resolve disorder in the cycloheptyl group .

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (4–6 hours vs. 24 hours) and enhance reproducibility .

- Chiral resolution : Use of (+)- or (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers via diastereomeric salt formation .

- Catalyst screening : Immobilized lipases (e.g., Candida antarctica lipase B) for asymmetric synthesis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.